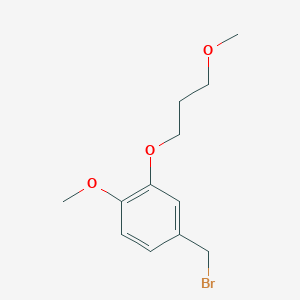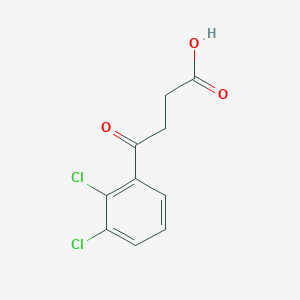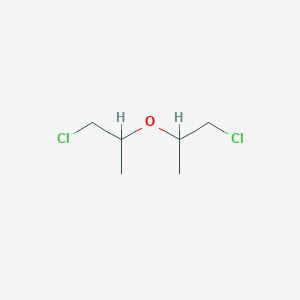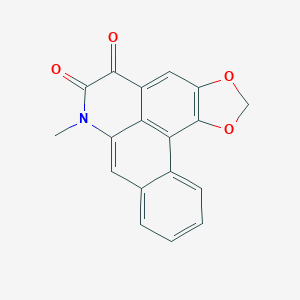
Cefaradiona A
Descripción general
Descripción
Cepharadione A is a naturally occurring compound belonging to the class of isoquinoline alkaloids. It is characterized by its reddish-orange color and is primarily found in certain species of the Menispermaceae family, such as Stephania cepharantha . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Aplicaciones Científicas De Investigación
Cepharadione A has several scientific research applications:
Chemistry: Used as a model compound for studying isoquinoline alkaloids and their derivatives.
Medicine: Explored for its antimicrobial activity, particularly against certain marine fungi.
Industry: Limited industrial applications due to its complex synthesis and extraction processes.
Mecanismo De Acción
Target of Action
Cepharadione A, a natural product belonging to the penicillin class of compounds , primarily targets human neutrophils . Neutrophils are a type of white blood cell that play a crucial role in the body’s immune response against infections.
Mode of Action
Cepharadione A interacts with its target by inhibiting the release of elastase, an enzyme that degrades proteins, induced by FMLP/CB in human neutrophils . This interaction results in the modulation of the immune response, particularly in the context of bacterial infections.
Biochemical Pathways
It is known that the compound originates biogenetically from the oxidation of aporphines , a class of alkaloids. The inhibition of elastase release by Cepharadione A likely affects the neutrophil’s ability to respond to infections, potentially impacting various immune response pathways.
Pharmacokinetics
It is known that the compound can be isolated from the roots of piper betle linn , suggesting that it may be absorbed into the body when consumed as part of the diet
Result of Action
The primary result of Cepharadione A’s action is the inhibition of elastase release in human neutrophils . This could potentially modulate the immune response, particularly in the context of bacterial infections.
Action Environment
The action, efficacy, and stability of Cepharadione A are likely influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH and temperature of its environment. Additionally, the compound’s stability could be influenced by storage conditions, as it is recommended to be stored at 2-8℃
Análisis Bioquímico
Biochemical Properties
Cepharadione A is an extremely weak basic (essentially neutral) compound It is known to interact with various biomolecules in the body .
Molecular Mechanism
As an isoquinoline alkaloid, it likely exerts its effects at the molecular level through interactions with various biomolecules .
Dosage Effects in Animal Models
The effects of Cepharadione A at different dosages in animal models have not been extensively studied. Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
As an isoquinoline alkaloid, it is likely involved in various metabolic processes .
Transport and Distribution
As an isoquinoline alkaloid, it likely interacts with various transporters or binding proteins .
Subcellular Localization
As an isoquinoline alkaloid, it may be localized to specific compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The first total synthesis of Cepharadione A was achieved through a series of chemical reactions starting from dehydronuciferine. The synthesis involves photooxidation in hexane, yielding Cepharadione A along with other oxoaporphine derivatives . The reaction conditions typically include the use of iodine or dichlorodicyanoquinone as oxidizing agents .
Industrial Production Methods: extraction from natural sources, such as marine fungi, followed by purification through chemical reactions, is a common method .
Análisis De Reacciones Químicas
Types of Reactions: Cepharadione A undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Iodine or dichlorodicyanoquinone in hexane.
Substitution: Conditions for substitution reactions are not extensively studied.
Major Products: The primary product from the oxidation of dehydronuciferine is Cepharadione A, along with smaller amounts of other oxoaporphine derivatives .
Comparación Con Compuestos Similares
Cepharadione B: Another isoquinoline alkaloid with a similar structure but different biological activities.
Norcepharadione B: A closely related compound with slight structural variations.
Pontevedrine: Initially thought to be a 5,7-dioxoaporphine but later identified as a 4,5-dioxoaporphine.
Uniqueness: Cepharadione A is unique due to its specific DNA-damaging properties and its occurrence in marine fungi. Its distinct chemical structure sets it apart from other isoquinoline alkaloids, making it a valuable compound for scientific research.
Propiedades
IUPAC Name |
11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIGKFTVXWUUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970950 | |
| Record name | 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cepharadione A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55610-01-0 | |
| Record name | Cepharadione A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55610-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cepharadione A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055610010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEPHARADIONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5UG6W56QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cepharadione A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
340 - 342 °C | |
| Record name | Cepharadione A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
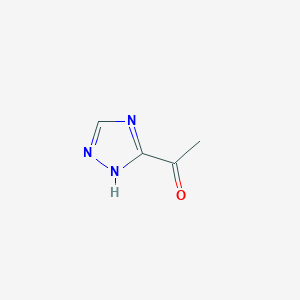
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
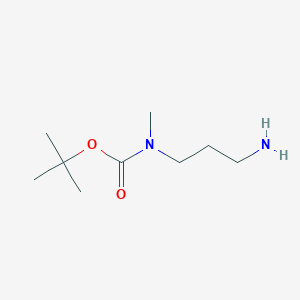
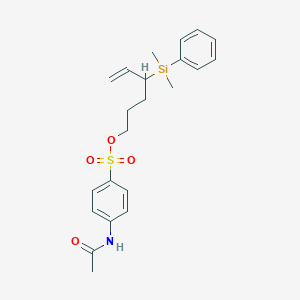

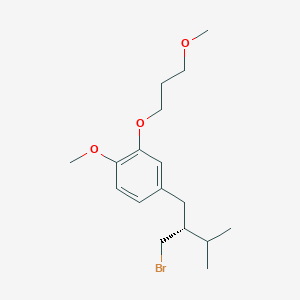
![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)

